molecular formula C10H12O2 B11925432 1-(4-Hydroxy-2,3-dimethylphenyl)ethanone CAS No. 5384-57-6

1-(4-Hydroxy-2,3-dimethylphenyl)ethanone

Cat. No.: B11925432
CAS No.: 5384-57-6
M. Wt: 164.20 g/mol
InChI Key: JCDLXVCLDCNQGT-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-2,3-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H12O2 It is a derivative of acetophenone, characterized by the presence of a hydroxy group and two methyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-2,3-dimethylphenyl)ethanone can be synthesized through the Fries rearrangement of 2,3-dimethylphenyl acetate. The reaction involves the use of aluminum chloride as a catalyst in nitrobenzene at room temperature, yielding a 50-60% product . Other methods include using carbon disulfide as a solvent at room temperature (yielding 10%) or performing the reaction without a solvent at 100°C (yielding 17%). Titanium tetrachloride can also be used as a catalyst without a solvent at 100°C, yielding 6% .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fries rearrangement processes, optimizing reaction conditions to maximize yield and purity. The choice of catalyst and solvent, as well as reaction temperature, are critical factors in the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-2,3-dimethylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Products include 1-(4-hydroxy-2,3-dimethylphenyl)ethanoic acid.

    Reduction: Products include 1-(4-hydroxy-2,3-dimethylphenyl)ethanol.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

1-(4-Hydroxy-2,3-dimethylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2,3-dimethylphenyl)ethanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding. The compound’s effects are mediated through pathways involving oxidative stress and inflammation.

Comparison with Similar Compounds

  • 1-(4-Hydroxy-3,5-dimethylphenyl)ethanone
  • 1-(2-Hydroxy-3,4-dimethylphenyl)ethanone
  • 1-(2,4-Dimethylphenyl)ethanone

Uniqueness: 1-(4-Hydroxy-2,3-dimethylphenyl)ethanone is unique due to the specific positioning of its hydroxy and methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and industrial applications.

Properties

CAS No.

5384-57-6

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-(4-hydroxy-2,3-dimethylphenyl)ethanone

InChI

InChI=1S/C10H12O2/c1-6-7(2)10(12)5-4-9(6)8(3)11/h4-5,12H,1-3H3

InChI Key

JCDLXVCLDCNQGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)O)C(=O)C

Origin of Product

United States

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